Enantioselective Synthesis Yield: (R)-N-Boc-2-hydroxymethylmorpholine via Proline-Catalyzed Asymmetric α-Aminooxylation
The (R)-enantiomer of N-Boc-2-hydroxymethylmorpholine was synthesized with high enantioselectivity using a proline-catalyzed asymmetric α-aminooxylation strategy, achieving a concise and high-yielding enantioselective route [1]. In contrast, alternative syntheses of the (S)-enantiomer from (S)-epichlorohydrin or (S)-3-amino-1,2-propanediol require distinct starting materials and reaction pathways [1].
| Evidence Dimension | Synthetic Strategy Efficiency |
|---|---|
| Target Compound Data | Concise high yielding enantioselective synthesis; 100% yield in final hydrogenation step |
| Comparator Or Baseline | (S)-enantiomer synthesis from (S)-epichlorohydrin or (S)-3-amino-1,2-propanediol; racemic resolution methods |
| Quantified Difference | Quantitative yield comparison not directly reported, but target compound route described as 'concise high yielding' versus multi-step alternative pathways |
| Conditions | Proline-catalyzed asymmetric α-aminooxylation of aldehyde, followed by Pd-catalyzed intramolecular reductive amination |
Why This Matters
The availability of a concise, high-yielding enantioselective route for the (R)-enantiomer directly impacts procurement cost and supply chain reliability for chiral drug development programs requiring this specific stereoisomer.
- [1] Kadam, S. M., et al. (2010). Intramolecular reductive amination strategy to the synthesis of (R)-N-Boc-2-hydroxymethylmorpholine, N-(3,4-dichlorobenzyl)(R)-2-hydroxymethylmorpholine, and (R)-2-benzylmorpholine. Tetrahedron, 66(11), 2010-2014. View Source
